![molecular formula C5H12O2 B3166497 (R)-3-Methoxy-2-methylpropan-1-OL CAS No. 911855-78-2](/img/structure/B3166497.png)
(R)-3-Methoxy-2-methylpropan-1-OL
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Catalysis in Hydrocarbonylation
The hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produces 2-methylpropan-1-ol as one of the products. This process involves various mechanistic steps like protonation, dehydration, and hydrogenation, which are critical in catalytic cycles (Simpson et al., 1996).
Chemoenzymatic Synthesis
In the chemoenzymatic approach to synthesizing enantiomerically pure compounds, (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester is prepared through carbon-chain elongation of (R)-3-benzyloxy-2-methylpropane-1,2-diol. This process involves the use of Bacillus subtilis epoxide hydrolase for enantioselective hydrolysis (Fujino & Sugai, 2008).
Liquid–Liquid Equilibria Studies
Research on liquid–liquid equilibrium (LLE) data for systems involving 2-methoxy-2-methylpropane reveals its efficiency as a solvent for extracting compounds from wastewater. The study involves using models like NRTL and UNIQUAC for data correlation and understanding the phase behavior of these systems (Luo et al., 2015).
Synthesis of Fragrances
Enantioselective synthesis of fragrances like Canthoxal and Silvial® involves using 3-(4-methoxyphenyl)-2-methylpropanal and 3-(4-isobutylphenyl)-2-methylpropanal. This synthesis is achieved through catalytic asymmetric hydrogenation, highlighting the compound's role in fragrance production (Beghetto et al., 2014).
Biofuel Research
Investigations into biofuels produced from microorganism metabolism, including compounds like 2-methylpropan-1-ol, demonstrate their potential as anti-knock additives in spark ignition engines. These biofuels are tested for their Research Octane Number (RON) and Blending Research Octane Number (BRON) to determine their effectiveness (Mack et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-methoxy-2-methylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZDXGATDYLXEZ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718838 | |
Record name | (2R)-3-Methoxy-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
911855-78-2 | |
Record name | (2R)-3-Methoxy-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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